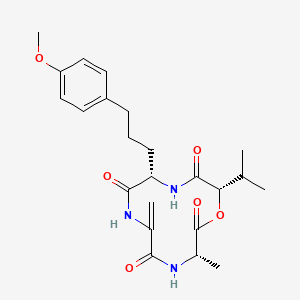
AM-Toxin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: AM-Toxin I can be synthesized using the Fmoc-based solid-phase method. This method involves the synthesis of linear depsipeptides, followed by cyclization using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . The process is efficient and rapid, allowing for the preparation of this compound and its analogs.
Industrial Production Methods: This method’s efficiency and rapidity make it suitable for industrial applications .
化学反応の分析
Types of Reactions: AM-Toxin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Substitution reactions can replace one functional group with another, potentially creating new analogs of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs of this compound, while reduction may produce reduced forms of the compound .
科学的研究の応用
AM-Toxin I has several scientific research applications, including:
作用機序
AM-Toxin I exerts its effects by targeting specific sites within susceptible apple cells. It primarily affects the plasma membrane and chloroplasts, causing invagination of the plasma membrane and loss of electrolytes . These disruptions lead to cell death and the characteristic symptoms of Alternaria blotch. The toxin’s action involves binding to specific molecular targets, disrupting normal cellular functions and leading to necrosis .
類似化合物との比較
AF-Toxin: Similar in structure to AM-Toxin I, but with different host specificity and chemical properties.
ACT-Toxin: A host-specific toxin with a different mode of action and target plants.
Uniqueness of this compound: this compound is unique due to its specific action on apple cultivars and its cyclic depsipeptide structure. Its ability to selectively induce necrosis in susceptible apple leaves sets it apart from other similar toxins .
特性
CAS番号 |
53193-10-5 |
|---|---|
分子式 |
C23H31N3O6 |
分子量 |
445.5 g/mol |
IUPAC名 |
(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1 |
InChIキー |
SYONRRYXABHFOE-SNRMKQJTSA-N |
異性体SMILES |
C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
正規SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

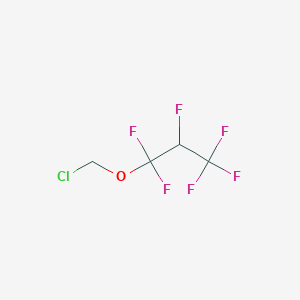
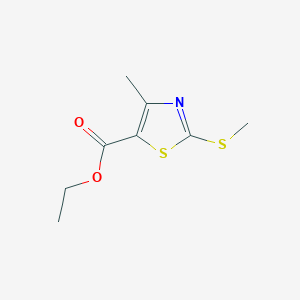
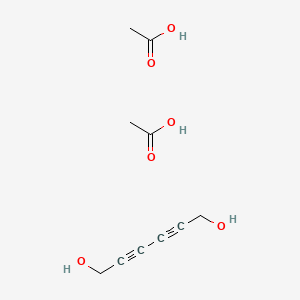
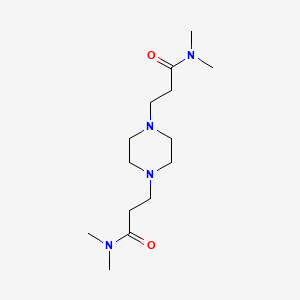
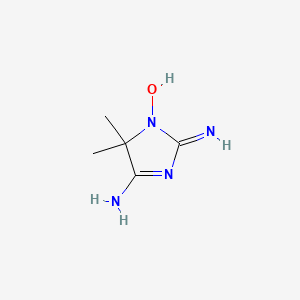
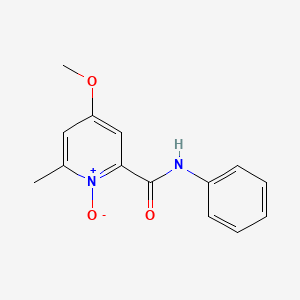
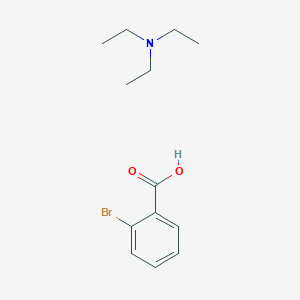
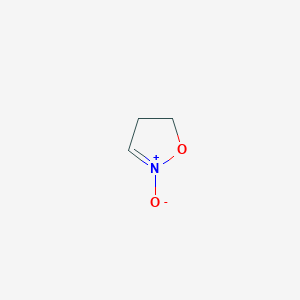
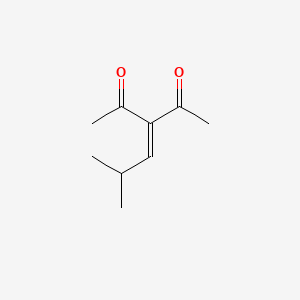
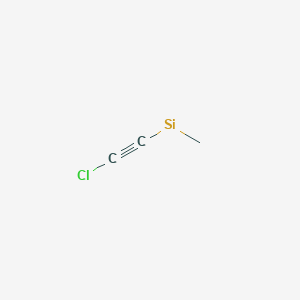
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
